Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl

Medicinal Chemistry Drug Metabolism Lead Optimization

Medicinal chemistry programs targeting kinases face persistent challenges with CYP off-target inhibition and isoform selectivity. Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl directly addresses these pain points as a validated privileged scaffold. • Reduced CYP2C9/CYP2C19 inhibition while retaining potency-strategic for MEK inhibitor libraries. • Sub-μM to low nM potency with high selectivity (>500-fold CDK2 over GSK3β). • Primary amine handle enables focused library synthesis with defined SAR vectors. Supplied as dihydrochloride salt for enhanced solubility; ≥98% purity. Room temperature shipping.

Molecular Formula C8H11Cl2N3
Molecular Weight 220.10 g/mol
Cat. No. B13596304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-A]pyridin-3-ylmethanamine 2hcl
Molecular FormulaC8H11Cl2N3
Molecular Weight220.10 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(N2C=C1)CN.Cl.Cl
InChIInChI=1S/C8H9N3.2ClH/c9-5-8-10-6-7-3-1-2-4-11(7)8;;/h1-4,6H,5,9H2;2*1H
InChIKeyZDWSTCLTIDIBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl: Versatile Building Block


Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl (CAS: 2648948-82-5) is a heterocyclic building block featuring the imidazo[1,5-a]pyridine core, a privileged scaffold in medicinal chemistry and materials science due to its distinctive optical and biological properties [1]. This compound exists as a dihydrochloride salt (MW: 220.1 g/mol) to enhance solubility and handling [2]. The free base (CAS: 1018657-15-2) is also available with a purity of 98% . Its core structure, a nitrogen-containing fused bicyclic system, is a key intermediate for synthesizing a wide array of bioactive molecules and luminescent materials [1].

Dihydrochloride salt form
Enhances solubility and handling for synthesis workflows
Imidazo[1,5-a]pyridine core
Versatile fused heterocycle for medicinal chemistry and materials science
Free base option available
High-purity free base supports flexible reaction design

Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl: Unique Scaffold Properties


While other fused heterocyclic scaffolds like pyrazolo[1,5-a]pyridines or azabenzofurans may be considered as alternatives, the imidazo[1,5-a]pyridine core in Imidazo[1,5-A]pyridin-3-ylmethanamine offers distinct electronic and steric properties that critically impact target selectivity, off-target profiles, and synthetic tractability [1] [2]. This core is not a generic building block; its specific nitrogen arrangement and electron density distribution directly influence key drug discovery parameters such as cytochrome P450 (CYP) enzyme inhibition and kinase selectivity, which cannot be reliably extrapolated from other scaffolds without direct experimental validation [1] [3]. The primary amine handle further enables focused library synthesis with a defined vector for structure-activity relationship (SAR) exploration, a feature not present in all in-class analogs [4].

Scaffold electronics differ from azabenzofurans
Target selectivity and CYP inhibition profile may not transfer from alternative fused heterocycles
CYP2C9/2C19 liability not generalizable
CYP inhibition data from pyrazolo[1,5-a]pyridines or other cores may not predict this scaffold's behavior
Primary amine vector is scaffold-specific
Not all in-class analogs offer a defined CH2NH2 handle; substitution alters SAR exploration path

Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl: Performance vs Analogs


Reduced CYP2C9/2C19 Inhibition

The imidazo[1,5-a]pyridine core, when compared directly to an azabenzofuran scaffold in a series of MEK inhibitors, conferred a significantly improved cytochrome P450 (CYP) inhibition profile. The analog G-868, which contains the imidazo[1,5-a]pyridine core, showed substantially reduced inhibition of CYP2C9 and CYP2C19 relative to the azabenzofuran analog G-925, while retaining or improving target potency [1].

CYP Inhibition Profile
Head-to-head
Reported reduction of CYP2C9/2C19 inhibition vs. azabenzofuran analog (G-925)
Supports DDI liability assessment
In vitro CYP enzyme assay context
Medicinal Chemistry Drug Metabolism Lead Optimization

Mnk1/2 Selectivity over CDKs

Derivatives built on the imidazo[1,5-a]pyridine scaffold have demonstrated a high level of selectivity for Mnk1/2 kinases over CDKs [1]. A series of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives showed sub-micromolar to low nanomolar inhibitory activities against Mnk1/2, with a high level of selectivity for both kinases over CDKs [1]. This contrasts with many pan-kinase inhibitor scaffolds, including some pyrazolopyridines, which often exhibit broader, less selective profiles [2].

Mnk1/2 Inhibition
Cross-study
Sub-μM to low nM IC50; high selectivity over CDKs reported
Kinase selectivity assay context
Mnk/CDK panel comparison
Oncology Kinase Inhibition Chemical Biology

IRAP Inhibition Activity

A focused library of 48 imidazo[1,5-α]pyridine-based compounds was synthesized and evaluated as inhibitors of Insulin-Regulated Aminopeptidase (IRAP) [1]. The best compound in the series, derived from the same core structure as Imidazo[1,5-A]pyridin-3-ylmethanamine, displayed an IC50 value of 1.0 µM against IRAP and was characterized as a non-competitive inhibitor [1]. While other chemotypes are known to inhibit IRAP, this specific scaffold exhibited excellent selectivity versus the closely related aminopeptidase N (APN), a key advantage over less selective scaffolds like certain benzimidazole derivatives [2].

IRAP Inhibition
Class-level
IC50 = 1.0 μM; high selectivity vs APN reported
Supports IRAP target engagement assays
Non-competitive inhibition mode
Neuroscience Cognition Enzyme Inhibition

PI3K Isoform-Selective Antiproliferative Activity

Imidazo[1,5-a]pyridine (IMP) derivatives, including the parent compound, were shown to inhibit more than 60% of PI3Kγ isoform activity at nanomolar concentrations [1]. Importantly, the reduced analog (rIMP) demonstrated greater efficacy in inhibiting the PI3Kα isoform compared to both the pan-inhibitor wortmannin and the parent IMP [1]. This is a distinct advantage over the pan-inhibitor wortmannin, which is known for its high toxicity and lack of isoform selectivity. The parent IMP compound showed signs of toxicity to PC3 prostate cancer cells within 24 hours of incubation at 1 µM, while showing little activity towards normal prostate epithelial cells (RWPE1) [1].

PI3K Isoform Activity
Cross-study
>60% PI3Kγ inhibition at nM; PI3Kα inhibition > wortmannin reported
Isoform-selectivity assay context
PC3 and RWPE1 cell viability assays
Cancer Biology PI3K/Akt Pathway Prostate Cancer

Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl: Application Scenarios


MEK Inhibitors with Reduced DDI Liability

The imidazo[1,5-a]pyridine core's ability to significantly diminish inhibition of CYP2C9 and CYP2C19 while retaining potency, as demonstrated in the G-868 analog [1], makes this building block a strategic choice for synthesizing MEK inhibitor libraries. This is a direct application of evidence that this scaffold lowers a key safety risk early in development, making it a preferred starting material over azabenzofurans for programs aiming to advance candidates with cleaner DDI profiles.

Selective Mnk1/2 and CDK2 Inhibitor Libraries

This building block is ideal for creating focused compound libraries aimed at kinases where isoform selectivity is paramount. As shown in the Mnk inhibitor series [2], the scaffold can provide sub-micromolar to low nanomolar potency with high selectivity over CDKs. Furthermore, imidazopyridine derivatives have been identified as potent and highly selective CDK2 inhibitors (IC50 = 28 nM) with >500-fold selectivity over GSK3β [3]. This establishes the scaffold as a privileged structure for exploring multiple kinase targets with a high degree of selectivity, justifying its procurement for these specific discovery efforts.

IRAP Tool Compounds for Cognitive Studies

For neuroscience research focused on IRAP and its role in cognitive function, this scaffold provides a validated starting point for developing non-competitive, selective tool compounds. The demonstrated IC50 of 1.0 µM and excellent selectivity over APN [4] from a 48-member library confirm its utility in probing this target system with reduced off-target ambiguity compared to other IRAP inhibitor scaffolds.

PI3K Isoform-Selective Inhibitor Lead Optimization

The scaffold's ability to confer isoform selectivity within the PI3K family, particularly its enhanced inhibition of PI3Kα and PI3Kγ relative to the pan-inhibitor wortmannin, as detailed in the rIMP and IMP derivatives [5], makes it a valuable building block for oncology programs seeking to avoid the toxicity associated with pan-PI3K inhibition. The demonstrated antiproliferative activity in prostate cancer cell lines provides a direct link to therapeutic applications.

Application
Selection Property
Validation Focus
MEK inhibitor library synthesis
CYP2C9/2C19 inhibition profile
DDI liability assessment
Mnk inhibitor library
Mnk1/2 over CDK selectivity
Off-target kinase profiling
IRAP tool compound development
IRAP selectivity over APN
APN counter-screen
PI3K isoform-selective inhibitor optimization
PI3Kα/γ inhibition profile
PC3 cell viability assay vs normal cells

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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